molecular formula C17H12ClF3N2O4 B11067583 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11067583
M. Wt: 400.7 g/mol
InChI Key: OLSFDFVAQIMWNA-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes a benzoxazine ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazine ring. The reaction conditions often include the use of chlorinating agents and specific catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its combination of a benzoxazine ring with a trifluoromethoxyphenyl group, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H12ClF3N2O4

Molecular Weight

400.7 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H12ClF3N2O4/c18-10-1-6-14-13(7-10)23(16(25)9-26-14)8-15(24)22-11-2-4-12(5-3-11)27-17(19,20)21/h1-7H,8-9H2,(H,22,24)

InChI Key

OLSFDFVAQIMWNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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